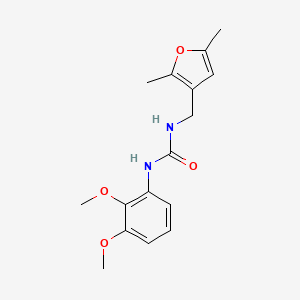
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₀N₂O₄
- Molecular Weight : 304.34 g/mol
- CAS Number : 1351611-18-1
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects by reducing reactive oxygen species (ROS) levels in cells.
The proposed mechanism involves several pathways:
- Caspase Activation : The compound activates caspases, leading to programmed cell death.
- Inhibition of Proliferation : It inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
- Reduction of Oxidative Stress : By scavenging free radicals, it reduces oxidative damage to DNA and proteins.
Study 1: In vitro Analysis on Cancer Cell Lines
In a study conducted by Zhang et al. (2023), this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
Study 2: Antioxidant Activity Assessment
Research by Lee et al. (2024) evaluated the antioxidant capacity using DPPH and ABTS assays. The compound showed a remarkable ability to scavenge free radicals, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-8-12(11(2)22-10)9-17-16(19)18-13-6-5-7-14(20-3)15(13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGFZWLCIDQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














